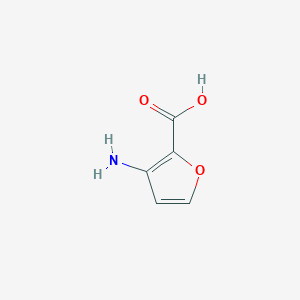
(6-piperidin-1-ylpyridin-2-yl)methanol
Overview
Description
(6-piperidin-1-ylpyridin-2-yl)methanol is a versatile chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structural properties, which include a piperidine ring fused to a pyridine ring with a methanol group attached. These structural features contribute to its wide range of applications in drug discovery, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-piperidin-1-ylpyridin-2-yl)methanol typically involves the reaction of 2,6-dimethylpyridine with potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield the desired product . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (6-piperidin-1-ylpyridin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the piperidine and pyridine rings, which provide multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenation and alkylation reactions can be performed using reagents like thionyl chloride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted piperidines and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
(6-piperidin-1-ylpyridin-2-yl)methanol has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (6-piperidin-1-ylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Pyridine: A six-membered aromatic ring with one nitrogen atom, commonly found in pharmaceuticals and agrochemicals.
Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms, known for its use in calcium channel blockers.
Uniqueness: (6-piperidin-1-ylpyridin-2-yl)methanol stands out due to its combined piperidine and pyridine rings, which provide unique reactivity and versatility in chemical synthesis. This dual-ring structure enhances its potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
(6-piperidin-1-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHPFWHASVOLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594494 | |
| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-07-5 | |
| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)





![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)




![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
